molecular formula C33H46F3N3O2S B602302 Fluphenazine undecanoate CAS No. 13220-06-9

Fluphenazine undecanoate

Cat. No.: B602302
CAS No.: 13220-06-9
M. Wt: 605.81
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fluphenazine undecanoate is a long-acting ester of fluphenazine, a phenothiazine derivative used primarily as an antipsychotic agent. It is designed for intramuscular or subcutaneous administration and is used in the management of chronic psychotic disorders, particularly schizophrenia. The undecanoate ester prolongs the duration of action, allowing for less frequent dosing compared to other formulations of fluphenazine .

Scientific Research Applications

Fluphenazine undecanoate has several scientific research applications:

Mechanism of Action

Target of Action

Fluphenazine undecanoate primarily targets post-synaptic dopaminergic D2 receptors in the brain, including those in the basal ganglia, cortical and limbic system . It also blocks α1 adrenergic receptors, muscarinic M1 receptors, and histaminergic H1 receptors .

Mode of Action

This compound acts as an antagonist of these receptors, blocking their activity . This blockage of dopaminergic D2 receptors in the brain results in the depression of the release of hypothalamic and hypophyseal hormones . It is believed to depress the reticular activating system, thus affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the dopaminergic pathway. By blocking D2 receptors, this compound disrupts the normal functioning of this pathway, leading to changes in various physiological processes such as basal metabolism, body temperature, and wakefulness .

Pharmacokinetics

This compound is metabolized in the liver via the CYP2D6 pathway . The onset of action for the decanoate form is between 24 to 72 hours, with peak effects observed between 48 to 96 hours . The half-life of the decanoate form is approximately 14 days . These properties contribute to the prolonged duration of effect of this compound, making it suitable for long-term neuroleptic therapy .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter activity. By blocking D2 receptors, this compound reduces dopaminergic activity, which can help manage symptoms of psychotic disorders . It can also lead to side effects related to reduced dopamine activity, such as extrapyramidal symptoms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism and efficacy. Inhibitors of CYP2D6 can potentially increase the levels of this compound, while inducers can decrease its levels . Additionally, factors such as patient age, liver function, and overall health status can also influence the drug’s action, efficacy, and stability .

Safety and Hazards

Fluphenazine undecanoate can cause adverse reactions in some people. Common side effects may include drowsiness, headache, blurred vision, problems with balance or muscle movement, nausea, loss of appetite, constipation, swelling, weight changes, stuffy nose, dry mouth, or drooling . High doses or long-term use of fluphenazine can cause a serious movement disorder that may not be reversible . It is not approved for use in older adults with dementia-related psychosis .

Biochemical Analysis

Biochemical Properties

Fluphenazine undecanoate interacts with various biomolecules in the body. Its primary mechanism of action is believed to be related to its ability to block dopamine receptors . This interaction with dopamine receptors is crucial in its role in managing psychotic disorders .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action depresses the release of hypothalamic and hypophyseal hormones, affecting basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .

Molecular Mechanism

The molecular mechanism of action of this compound is primarily related to its ability to block dopamine receptors . By blocking these receptors, it inhibits the interaction of dopamine with these receptors, thereby reducing the symptoms of psychoses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, in rat models, fluphenazine was detected in serum up to 14 days post-administration . The highest detected concentration of fluphenazine in serum was 1.4 ng/mL .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, systemic fluphenazine effectively attenuated mechanical allodynia in rat neuropathic pain models at doses (0.03–0.3 mg/kg) .

Metabolic Pathways

This compound is involved in various metabolic pathways. The cytochrome P450 pathways and effects of inhibitors and inducers are less well studied than for other first-generation antipsychotics .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is extensively metabolized, undergoing “first-pass” metabolism by the liver, and is excreted in both urine and feces .

Subcellular Localization

The subcellular localization of this compound is primarily in the brain regions, where it is 10- to 27-fold higher than in plasma . This localization is crucial for its role in managing psychotic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluphenazine undecanoate is synthesized by esterification of fluphenazine with undecanoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale esterification processes. The reaction is conducted in a controlled environment to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Fluphenazine undecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Fluphenazine decanoate
  • Perphenazine
  • Haloperidol

Comparison:

This compound stands out due to its long duration of action, allowing for less frequent dosing and improved patient compliance in the management of chronic psychotic disorders.

Properties

IUPAC Name

2-[4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethyl undecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H46F3N3O2S/c1-2-3-4-5-6-7-8-9-15-32(40)41-25-24-38-22-20-37(21-23-38)18-12-19-39-28-13-10-11-14-30(28)42-31-17-16-27(26-29(31)39)33(34,35)36/h10-11,13-14,16-17,26H,2-9,12,15,18-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRYVIPAXMPWRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H46F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157430
Record name Fluphenazine undecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13220-06-9
Record name Fluphenazine undecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013220069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluphenazine undecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUPHENAZINE UNDECANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3993AHX77Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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